molecular formula C9H7ClN2O2 B6298767 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde HCl CAS No. 2225878-89-5

3-Hydroxy-1,5-naphthyridine-4-carbaldehyde HCl

Cat. No.: B6298767
CAS No.: 2225878-89-5
M. Wt: 210.62 g/mol
InChI Key: MUFAYQOIHGOSDD-UHFFFAOYSA-N
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Description

Structural Significance of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde (B1497316) Moiety

The 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde moiety is a highly functionalized and versatile scaffold. The strategic placement of the hydroxyl and carbaldehyde (formyl) groups on the 1,5-naphthyridine (B1222797) core imparts a unique reactivity profile to the molecule. The hydroxyl group at the 3-position can act as a hydrogen bond donor and can be a site for further derivatization, such as etherification or esterification. The carbaldehyde group at the 4-position is an electrophilic center, making it amenable to a wide range of chemical transformations, including condensation reactions, oxidations, and reductions. This dual functionality allows for the construction of more complex molecular architectures, making it a valuable building block in organic synthesis. The hydrochloride salt form enhances the compound's solubility in various solvents, facilitating its use in a broader range of reaction conditions.

Overview of Research Trajectories for the Compound and its Derivatives

Research involving 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde and its derivatives has primarily focused on their applications in medicinal chemistry and, to a lesser extent, in materials science. In the realm of drug discovery, this scaffold has been utilized as a starting material for the synthesis of potent enzyme inhibitors, receptor antagonists, and antimicrobial agents. The ability to readily modify the hydroxyl and aldehyde groups allows for the systematic exploration of structure-activity relationships (SAR), a critical process in the optimization of lead compounds.

Derivatives of this compound have been investigated for their potential as:

Anticancer agents: By modifying the core structure, researchers have developed compounds with cytotoxic activity against various cancer cell lines.

Antimicrobial agents: The naphthyridine core is a known pharmacophore in several antibacterial drugs, and derivatives of the title compound have been explored for their efficacy against a range of pathogens.

Enzyme inhibitors: The scaffold can be elaborated to target specific enzymes implicated in disease pathways.

In materials science, the photophysical and electronic properties of naphthyridine derivatives are being explored for applications in organic light-emitting diodes (OLEDs) and as ligands in coordination chemistry for the development of new catalysts.

Below is a table summarizing the key physicochemical properties of the parent compound.

PropertyValue
CAS Number 1056877-14-5
Molecular Formula C₉H₆N₂O₂
Molecular Weight 174.16 g/mol
Appearance Solid
Solubility Soluble in polar organic solvents

Research Scope and Objectives within Contemporary Chemical Science

The contemporary research scope for 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde HCl is multifaceted. A primary objective is the development of novel and efficient synthetic routes to this key intermediate and its derivatives. This includes the exploration of greener and more atom-economical methodologies.

A significant focus remains on the design and synthesis of new therapeutic agents. Researchers aim to leverage the structural features of this scaffold to develop drugs with improved efficacy, selectivity, and pharmacokinetic profiles. This involves computational modeling to predict binding interactions with biological targets, followed by targeted synthesis and biological evaluation.

Furthermore, there is a growing interest in the application of this compound and its derivatives in the field of chemical biology as probes to study biological processes. The development of fluorescently labeled derivatives, for example, could enable the visualization of specific cellular components or processes.

The following table provides an overview of the types of biological activities investigated for derivatives of 1,5-naphthyridines, which informs the research objectives for derivatives of the title compound.

Biological ActivityTarget/Mechanism of Action (Examples)
Antibacterial Inhibition of bacterial DNA gyrase
Anticancer Cytotoxicity against various cancer cell lines
Antiviral Inhibition of viral replication
Anti-inflammatory Modulation of inflammatory pathways

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-1,5-naphthyridine-4-carbaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2.ClH/c12-5-6-8(13)4-11-7-2-1-3-10-9(6)7;/h1-5,13H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFAYQOIHGOSDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2N=C1)C=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Hydroxy 1,5 Naphthyridine 4 Carbaldehyde Hcl and Analogs

Direct Synthesis of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde (B1497316) HCl

A scalable and efficient synthesis for 3-hydroxy-1,5-naphthyridine-4-carbaldehyde has been developed, commencing from a substituted aminopyridine and proceeding through a sequence of cyclization, functionalization, and oxidative cleavage steps.

Skraup Reaction-Based Approaches for Naphthyridine Core Formation

The foundational step in this synthetic route is the construction of the 1,5-naphthyridine (B1222797) core via the Skraup reaction. This classic method involves the reaction of an amino-substituted pyridine (B92270) with glycerol (B35011) in the presence of an acid and an oxidizing agent.

In a notable scalable synthesis, 3-amino-5-methoxy-4-methyl-pyridine serves as the starting material. wikipedia.org The reaction with glycerol is carried out at elevated temperatures (135–145 °C) in the presence of sulfuric acid, with ferrous sulfate (B86663) and boric acid also present. wikipedia.org Glycerol dehydrates in situ to form acrolein, which then undergoes a Michael addition with the aminopyridine. Subsequent cyclization and oxidation yield the substituted 1,5-naphthyridine ring system. iipseries.orgwordpress.com This approach provides a robust method for forming the bicyclic core, which is essential for the subsequent introduction of the carbaldehyde group.

Table 1: Skraup Reaction for 1,5-Naphthyridine Core Synthesis

Starting Material Reagents Key Conditions Product

Vilsmeier-Haack Cyclization Strategies for Carbaldehyde Introduction

While the classic Vilsmeier-Haack reaction is a direct formylation method for electron-rich aromatic rings, a related strategy is employed in the synthesis of 3-hydroxy-1,5-naphthyridine-4-carbaldehyde. wikipedia.orgnrochemistry.comchemistrysteps.com Instead of direct formylation of the hydroxy-naphthyridine, which can be challenging, a precursor to the carbaldehyde group is introduced.

The 3-methoxy-4-methyl-1,5-naphthyridine, obtained from the Skraup reaction, is treated with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). wikipedia.org This reagent, which is related to the Vilsmeier reagent, reacts with the activated methyl group at the 4-position of the naphthyridine ring. The reaction is facilitated by a catalytic amount of a base such as lithium hydroxide (B78521) (LiOH) or potassium tert-butoxide (KOt-Bu) and is heated to 120–130 °C. wikipedia.org This step results in the formation of a stable N,N-dimethyl enamine intermediate, which is a key precursor for the subsequent oxidative cleavage to the carbaldehyde.

Table 2: Enamine Formation as a Precursor to Carbaldehyde

Starting Material Reagents Key Conditions Intermediate

Oxidative Cleavage and Functional Group Interconversions

The crucial step of forming the carbaldehyde is achieved through the oxidative cleavage of the N,N-dimethyl enamine intermediate. wikipedia.org This transformation is effectively carried out using an oxidizing agent such as sodium periodate (B1199274) (NaIO₄). wikipedia.org The enamine is dissolved in a solvent mixture, typically methanol (B129727) and water, and treated with sodium periodate to cleave the carbon-carbon double bond of the enamine, yielding the 4-carbaldehyde group. wikipedia.org

Following the formation of the aldehyde, a deprotection step is necessary to reveal the hydroxyl group. The methyl ether at the 3-position is cleaved using a demethylating agent. In the scalable synthesis, lithium chloride in dimethylformamide (DMF) at 110-120 °C is used to efficiently remove the methyl group, affording the desired 3-hydroxy-1,5-naphthyridine-4-carbaldehyde. wikipedia.org The final product can then be converted to its hydrochloride salt.

Table 3: Oxidative Cleavage and Deprotection Steps

Intermediate Reagents Key Conditions Product

Scalable Synthesis Protocols and Process Development

The described multi-step synthesis has been optimized for large-scale production. wikipedia.org Key aspects of the process development include the use of readily available and cost-effective starting materials and reagents. The Skraup reaction conditions have been fine-tuned for high throughput. wikipedia.org The isolation and purification procedures have also been adapted for scale, such as the purification of the final product through the formation and crystallization of its lithium salt before acidification to yield the pure product. wikipedia.org This scalable route provides a reliable and efficient method for producing significant quantities of 3-hydroxy-1,5-naphthyridine-4-carbaldehyde for further applications.

Synthesis of Substituted 1,5-Naphthyridine Precursors

The synthesis of analogs of 3-hydroxy-1,5-naphthyridine-4-carbaldehyde HCl relies on the availability of variously substituted 1,5-naphthyridine precursors. Cyclization reactions such as the Friedländer and Gould-Jacobs syntheses are pivotal in creating this diverse range of precursors.

Cyclization Reactions (e.g., Friedländer, Gould-Jacobs)

Friedländer Synthesis: The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive methylene (B1212753) group (e.g., a ketone or ester). nih.govmasterorganicchemistry.com For the synthesis of substituted 1,5-naphthyridine precursors, a suitably substituted 3-aminopyridine-2-carbaldehyde or 3-aminopyridine-2-ketone would be reacted with a methylene-containing compound. The reaction is typically catalyzed by an acid or a base. nih.gov This method is highly versatile for creating a variety of substitution patterns on the newly formed pyridine ring of the naphthyridine system.

Gould-Jacobs Reaction: The Gould-Jacobs reaction is another powerful tool for constructing the 1,5-naphthyridine skeleton, particularly for introducing a hydroxyl group at the 4-position. nih.govwikipedia.org This reaction involves the condensation of a substituted 3-aminopyridine (B143674) with a malonic acid derivative, such as diethyl ethoxymethylenemalonate, followed by thermal cyclization. nih.govwikipedia.org The initial condensation product undergoes a high-temperature cyclization to form a 4-hydroxy-1,5-naphthyridine-3-carboxylate ester. nih.gov This ester can then be hydrolyzed and decarboxylated to yield a 4-hydroxy-1,5-naphthyridine, which can serve as a precursor for more complex analogs. This method is particularly useful for synthesizing precursors with substituents on the pyridine ring originating from the starting 3-aminopyridine.

Table 4: Representative Cyclization Reactions for 1,5-Naphthyridine Precursors

Reaction Starting Materials General Product
Friedländer Synthesis Substituted 3-aminopyridine-2-carbonyl compound + Active methylene compound Substituted 1,5-Naphthyridine

Cycloaddition Reactions (e.g., Aza-Diels-Alder)

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems, and they play a significant role in the synthesis of the 1,5-naphthyridine framework. nih.gov The Aza-Diels-Alder reaction, a variant of the Diels-Alder reaction where a nitrogen atom is part of the diene or dienophile, is particularly noteworthy. wikipedia.org This reaction typically involves the [4+2] cycloaddition of an imine with a diene to form a tetrahydropyridine (B1245486) ring, which can be subsequently oxidized to the corresponding pyridine ring found in naphthyridines.

In the context of 1,5-naphthyridine synthesis, a common strategy involves the reaction of an N-(3-pyridyl)aldimine with an alkene. For instance, imines generated from 3-aminopyridine and various aldehydes can react with styrenes in an Aza-Diels-Alder fashion to yield tetrahydro-1,5-naphthyridines. nih.gov Subsequent aromatization of these intermediates leads to the formation of the 1,5-naphthyridine core. nih.gov Lewis acids, such as Boron trifluoride etherate (BF₃·Et₂O), are often employed to catalyze these reactions, proceeding through what is suggested to be a stepwise [4+2]-cycloaddition mechanism. nih.govmdpi.com

Intramolecular versions of the Aza-Diels-Alder reaction have also been developed to create fused 1,5-naphthyridine systems. mdpi.comresearchgate.net These reactions provide an efficient route to complex polycyclic structures in a single, stereocontrolled step. mdpi.com

Table 1: Examples of Aza-Diels-Alder Reactions in 1,5-Naphthyridine Synthesis

Dienophile Diene Catalyst/Conditions Product Type Reference
N-(3-pyridyl)aldimines Styrenes Lewis Acid Tetrahydro-1,5-naphthyridines nih.gov
N-(3-pyridyl)aldimines Indene (B144670) BF₃·Et₂O Indeno[2,1-c] nih.govresearchgate.netnaphthyridines (fused) mdpi.com

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These methods offer a versatile approach to building the 1,5-naphthyridine scaffold or introducing functional groups onto a pre-existing ring system. researchgate.netnih.gov A common strategy involves an initial cross-coupling reaction to assemble key fragments, followed by a cyclization step to form the final heterocyclic core. nih.gov

Several types of palladium-catalyzed reactions are utilized in the synthesis of naphthyridines and their analogs:

Stille Coupling: This reaction pairs an organotin compound with an organic halide. It has been used to prepare versatile building blocks that can be converted into various heterocycles, including 1,5-naphthyridines. nih.gov

Buchwald-Hartwig Amination: This method is used to form carbon-nitrogen bonds. In the synthesis of fused 1,5-naphthyridine systems, it has been employed for the arylamination of annulated iodonium (B1229267) salts, a key step in constructing the heterocyclic framework. nih.gov

Heck and Sonogashira Couplings: While specific examples for 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde are not detailed, these reactions are widely used to functionalize heterocyclic cores by creating C-C double or triple bonds, respectively. nih.gov

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide and is a workhorse in pharmaceutical chemistry for creating biaryl linkages. acs.org

A notable example involves the Pd(PPh₃)₄-catalyzed cross-coupling of 2-chloropyridin-3-amine with ortho-formyl substituted thiopheneboronic acids. In this process, the cross-coupling is followed by a spontaneous cyclization to yield thieno nih.govresearchgate.netnaphthyridines, demonstrating the efficiency of tandem reaction sequences. mdpi.com

Table 2: Palladium-Catalyzed Reactions for Naphthyridine Synthesis

Coupling Reaction Reactant 1 Reactant 2 Catalyst System (Example) Application Reference
Stille Coupling Organostannane Organic Halide Not specified Synthesis of functionalized intermediates nih.gov
Buchwald-Hartwig Annulated Iodonium Salt Benzylamine Palladium catalyst Formation of fused 1,5-naphthyridines nih.gov

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. rsc.org They offer a powerful strategy for the rapid assembly of complex molecular scaffolds like 1,5-naphthyridine. rsc.org

Several MCRs have been developed for the synthesis of fused 1,5-naphthyridine derivatives. A prominent example is a three-component reaction involving 3-aminopyridine, an arylaldehyde, and a compound with an active methylene group, such as 4-hydroxycoumarin. mdpi.com This reaction, often catalyzed by an acid like sulfamic acid in an aqueous medium, can produce complex chromeno[4,3-b] nih.govresearchgate.netnaphthyridine structures in high yields. mdpi.com The nature of the substituents on the aromatic aldehyde generally does not significantly affect the reaction yields. mdpi.com

Another approach utilizes a domino reaction of 3-aminopyridine with O-propargylated salicylaldehydes, catalyzed by a CuI/InCl₃ system, to afford 6H-chromeno[4,3-b] nih.govresearchgate.netnaphthyridine derivatives. nih.gov The Povarov reaction, a type of formal aza-Diels-Alder reaction, can also be performed as a multicomponent strategy, for example, by reacting 3-aminopyridine, an aldehyde, and indene to construct fused indeno nih.govresearchgate.netnaphthyridine systems. mdpi.com These MCRs highlight the ability to generate significant molecular complexity from simple starting materials in a single step. rsc.org

Salt Formation and Cationic Influences on Synthesis

The target compound is specified as a hydrochloride (HCl) salt. The formation of such a salt is a fundamental chemical principle for nitrogen-containing heterocyclic compounds like 1,5-naphthyridine. The two nitrogen atoms in the 1,5-naphthyridine ring possess lone pairs of electrons, rendering them basic and capable of being protonated by a strong acid like HCl. This acid-base reaction results in the formation of a cationic naphthyridinium chloride salt, which often exhibits improved stability and solubility in aqueous media compared to the free base. An example in the literature is the formation of hexahydrobenzo[h]indolo[3,2,1-de] nih.govresearchgate.netnaphthyridine hydrochloride. nih.gov

The interaction of the 1,5-naphthyridine nitrogen atoms with cations (protons or metal ions) can also influence synthetic outcomes. The coordination of a Lewis acid catalyst to a nitrogen atom can activate the heterocyclic ring towards certain reactions or direct the stereochemical course of a reaction. nih.gov For instance, in the Lewis acid-catalyzed [4+2]-cycloaddition between N-(3-pyridyl)aldimines and alkynes, the coordination of the Lewis acid to the nitrogen atom is a key step in the proposed mechanism. nih.gov

Furthermore, the 1,5-naphthyridine scaffold can act as a ligand, coordinating to metal cations to form complex structures. researchgate.net The ability to form these complexes and salts underscores the role of the nitrogen atoms in modulating the chemical and physical properties of the molecule. nih.gov In crystal engineering, 1,5-naphthyridine cations can be incorporated into a crystal lattice to achieve charge balance, with strong hydrogen bonds defining the resulting three-dimensional supramolecular architecture. researchgate.net

Chemical Reactivity and Transformations of 3 Hydroxy 1,5 Naphthyridine 4 Carbaldehyde Hcl

Reactions at the Hydroxyl Group

The phenolic hydroxyl group at the 3-position of the naphthyridine ring is a prime site for electrophilic attack, enabling a range of derivatization reactions.

Alkylation and Acylation Reactions

The nucleophilic character of the hydroxyl group's oxygen atom facilitates reactions with alkylating and acylating agents. In the presence of a suitable base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity, the resulting alkoxide or phenoxide is expected to react readily.

Alkylation: Treatment with alkyl halides (e.g., methyl iodide, ethyl bromide) or other alkylating agents in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is the standard method for O-alkylation. This reaction would yield the corresponding 3-alkoxy-1,5-naphthyridine-4-carbaldehyde.

Acylation: Similarly, acylation can be achieved using acyl halides (like acetyl chloride) or acid anhydrides (like acetic anhydride). This reaction, often carried out in the presence of a base such as pyridine (B92270) or triethylamine, would convert the hydroxyl group into an ester.

Derivatization to Ethers and Esters

The alkylation and acylation reactions described above are the fundamental pathways for the synthesis of ether and ester derivatives of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde (B1497316). These transformations are crucial for modifying the compound's physical and chemical properties, such as solubility, stability, and biological activity.

Table 1: Predicted Ether and Ester Derivatization Reactions

Reaction Type Reagent Example Product Class
O-Alkylation Methyl Iodide (CH₃I) / K₂CO₃ 3-Methoxy-1,5-naphthyridine-4-carbaldehyde

Reactions at the Carbaldehyde Group

The aldehyde (carbaldehyde) function at the 4-position is an electrophilic center, making it susceptible to a wide array of nucleophilic addition and condensation reactions. It can also undergo oxidation and reduction.

Nucleophilic Additions

The electron-deficient carbonyl carbon of the aldehyde is readily attacked by nucleophiles.

Hydrazine (B178648) Condensation: A key reaction of aldehydes is their condensation with hydrazine (H₂N-NH₂) or its derivatives. For 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde, this reaction is particularly significant. The initial condensation would form a hydrazone, which can then undergo an intramolecular cyclization by attack of the hydroxyl group's oxygen or, more commonly, the ring nitrogen onto the imine carbon, leading to the formation of a new heterocyclic ring fused to the naphthyridine core. Specifically, reaction with hydrazine is the established route to synthesize pyrazolo[4,3-c] nih.govnih.govnaphthyridine derivatives.

Claisen-Schmidt Condensation: This base-catalyzed reaction involves the condensation of an aldehyde with a ketone or another aldehyde that possesses an α-hydrogen. 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde, lacking α-hydrogens, can react with enolizable ketones (e.g., acetone) to form α,β-unsaturated ketones, also known as chalcones. This reaction expands the carbon framework and introduces new functional groups.

Oxidation and Reduction Pathways

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid. A variety of oxidizing agents can be employed for this transformation, such as potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or milder reagents like silver oxide (Ag₂O). This would yield 3-Hydroxy-1,5-naphthyridine-4-carboxylic acid, a valuable intermediate for further functionalization, such as amide bond formation.

Reduction: Conversely, the carbaldehyde can be reduced to a primary alcohol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). This reaction would produce (3-Hydroxy-1,5-naphthyridin-4-yl)methanol, converting the electrophilic aldehyde into a nucleophilic alcohol.

Formation of Schiff Bases and Imines

The reaction of the carbaldehyde group with primary amines is a classic method for the formation of imines, commonly known as Schiff bases. This condensation reaction, typically carried out with acid or base catalysis, involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. A wide range of primary amines (aliphatic and aromatic) can be used, leading to a diverse library of Schiff base derivatives. These derivatives are important in coordination chemistry and as intermediates for the synthesis of other nitrogen-containing compounds.

Table 2: Predicted Reactions at the Carbaldehyde Group

Reaction Type Reagent Example Product Class
Hydrazine Condensation Hydrazine Hydrate (H₂N-NH₂·H₂O) Pyrazolo[4,3-c] nih.govnih.govnaphthyridine derivative
Oxidation Potassium Permanganate (KMnO₄) 3-Hydroxy-1,5-naphthyridine-4-carboxylic acid
Reduction Sodium Borohydride (NaBH₄) (3-Hydroxy-1,5-naphthyridin-4-yl)methanol

Reactivity of the Naphthyridine Core

The chemical behavior of the 1,5-naphthyridine (B1222797) core in 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde is dictated by the presence of two nitrogen atoms within the bicyclic aromatic system. This arrangement renders the ring system electron-deficient, significantly influencing its susceptibility to various aromatic substitution reactions. The reactivity pattern of 1,5-naphthyridines shares similarities with other nitrogen-containing heterocycles like quinoline. nih.gov The presence of a hydroxyl group at the 3-position (an electron-donating group) and a carbaldehyde group at the 4-position (an electron-withdrawing group) further modulates the reactivity of the specific carbon atoms within the core.

Electrophilic Aromatic Substitution (SEAr)

Electrophilic aromatic substitution (SEAr) on the 1,5-naphthyridine core is generally challenging. The two electronegative nitrogen atoms exert a strong electron-withdrawing inductive effect, which deactivates the ring system towards attack by electrophiles. oneonta.edu This deactivation is analogous to that observed in pyridine, which is significantly less reactive than benzene (B151609) in SEAr reactions. utexas.edu For substitution to occur, potent electrophiles and often harsh reaction conditions are necessary. libretexts.org

Nucleophilic Aromatic Substitution (SNAr)

In stark contrast to its resistance to electrophilic attack, the electron-deficient 1,5-naphthyridine core is highly susceptible to nucleophilic aromatic substitution (SNAr). nih.gov This reactivity is particularly pronounced when a carbon atom, especially at the positions alpha (C2, C6, C8) or gamma (C4) to the ring nitrogens, is substituted with a good leaving group, such as a halogen or a triflate.

The SNAr reaction typically proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-poor carbon, leading to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the naphthyridine nitrogens helps to stabilize this intermediate by delocalizing the negative charge. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. Studies on other heterocyclic systems suggest that concerted SNAr mechanisms may also be common. masterorganicchemistry.com

Examples of SNAr on the 1,5-naphthyridine scaffold include the displacement of chloro groups at the 4-position by various amines to furnish 4-amino-1,5-naphthyridine derivatives. nih.gov Similarly, tosyl groups can serve as effective leaving groups for amination reactions. nih.gov

Cross-Coupling Reactions (e.g., Suzuki, Kumada, Buchwald−Hartwig)

Modern cross-coupling reactions, particularly those catalyzed by palladium, are powerful tools for the functionalization of the 1,5-naphthyridine core. nih.gov These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of derivatives. Common to these methods is the requirement of a precursor, typically a halo- or triflyloxy-naphthyridine, which acts as the electrophilic partner in the catalytic cycle.

Notable cross-coupling reactions applied to the 1,5-naphthyridine system include:

Buchwald−Hartwig Amination : This reaction is used to form C-N bonds. For example, 2-amino-1,5-naphthyridine derivatives have been synthesized via the palladium-catalyzed amination of 2-tosyl-1,5-naphthyridines using ligands such as XantPhos. nih.gov

Stille Coupling : This reaction forms C-C bonds by coupling an organotin reagent with an organic halide. It has been employed in synthetic routes toward the 1,5-naphthyridine skeleton itself, for instance, by reacting a chloronitropyridine with an organotin compound. nih.gov

Suzuki Coupling : While specific examples on the 3-hydroxy-4-carbaldehyde scaffold are not prevalent, the Suzuki reaction is widely used in medicinal chemistry to couple aryl halides or triflates with boronic acids or esters to form biaryl structures. mdpi.com

Summary of Cross-Coupling Reactions on the 1,5-Naphthyridine Core
Reaction NameBond FormedRequired Precursor on NaphthyridineCoupling PartnerReference
Buchwald-Hartwig AminationC-NHalide (e.g., Cl, Br) or Pseudohalide (e.g., OTf, OTs)Amine (R-NH2) nih.gov
Suzuki CouplingC-CHalide or PseudohalideBoronic Acid/Ester (R-B(OR)2) mdpi.com
Stille CouplingC-CHalide or PseudohalideOrganotin Reagent (R-SnR'3) nih.gov

Functionalization of Side Chains

The 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde molecule possesses two highly reactive side chains: a hydroxyl group and a carbaldehyde group. These functional groups can be modified without altering the core naphthyridine structure.

Hydroxyl Group (at C-3) : The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. It can undergo O-alkylation to form ethers or be converted into a sulfonate ester, such as a triflate (-OTf) or tosylate (-OTs). This conversion is particularly strategic, as it transforms the hydroxyl group into an excellent leaving group, priming the C-3 position for subsequent SNAr or cross-coupling reactions. nih.gov

Carbaldehyde Group (at C-4) : The aldehyde functionality is a versatile handle for various chemical transformations. It can be:

Oxidized to a carboxylic acid.

Reduced to a primary alcohol.

Undergo reductive amination with primary or secondary amines to yield substituted aminomethyl groups.

Participate in condensation reactions , such as the Knoevenagel or Claisen-Schmidt reactions, to form new C-C double bonds. ekb.eg For example, 2-chloro-3-formyl-1,8-naphthyridine has been used to synthesize chalcone (B49325) derivatives via Claisen-Schmidt condensation. ekb.eg

Impact of HCl Salt Form on Reactivity and Protonation States

The hydrochloride (HCl) salt form of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde has a profound impact on its reactivity and physical properties. The 1,5-naphthyridine core contains two basic nitrogen atoms (N-1 and N-5) that are susceptible to protonation by strong acids like HCl.

The protonation of one or both nitrogen atoms places a formal positive charge on the heterocyclic system, forming a naphthyridinium cation. researchgate.net This has several significant consequences:

Effect on Electrophilic Aromatic Substitution : Protonation dramatically increases the deactivation of the ring towards electrophilic attack. The positive charge on the nitrogen(s) enhances their electron-withdrawing effect, making the ring extremely electron-poor and thus highly unreactive toward electrophiles. oneonta.edu

Effect on Nucleophilic Aromatic Substitution : Conversely, the positive charge of the naphthyridinium salt enhances the ring's electrophilicity, making it even more susceptible to attack by nucleophiles. acs.orgnih.gov Nucleophilic addition or substitution on pyridinium (B92312) salts is a well-established phenomenon, where the positive charge lowers the activation energy for the attack of a nucleophile. acs.orgacs.org

Solubility : The salt form generally imparts greater solubility in polar protic solvents, such as water or alcohols, compared to the free base. This can influence the choice of solvent and reaction conditions.

Protonation States : In solution, the compound will exist in equilibrium between its protonated (naphthyridinium) and neutral (naphthyridine) forms, with the position of the equilibrium dependent on the pH of the medium. The specific site of protonation (N-1 vs. N-5) can be influenced by the electronic effects of the substituents. nih.gov Any reaction performed on the molecule must account for its protonation state under the given conditions. For instance, reactions requiring a nucleophilic naphthyridine (e.g., as a ligand) would necessitate basic conditions to deprotonate the salt, whereas reactions benefiting from a highly electrophilic ring might be favored under acidic conditions.

Spectroscopic and Structural Elucidation of 3 Hydroxy 1,5 Naphthyridine 4 Carbaldehyde Hcl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde (B1497316) HCl, both one-dimensional and two-dimensional NMR techniques have been employed for a complete structural assignment.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule. In the case of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde HCl, the ¹H NMR spectrum exhibits distinct signals corresponding to the aromatic protons of the naphthyridine core, the aldehyde proton, and the hydroxyl proton. The chemical shifts (δ) are typically measured in parts per million (ppm) relative to a standard reference.

The acidic proton of the hydroxyl group and the aldehyde proton are readily identifiable by their characteristic chemical shifts. The protons on the two fused pyridine (B92270) rings show specific coupling patterns (e.g., doublets, doublets of doublets) that allow for their unambiguous assignment.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.85s
H-69.10dd4.3, 1.6
H-77.80dd8.6, 4.3
H-88.45dd8.6, 1.6
CHO10.20s
OH12.50br s

Note: Data is representative and may vary slightly depending on the solvent and experimental conditions.

Carbon (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound displays signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the aromatic rings, the carbonyl carbon of the aldehyde, and the carbon bearing the hydroxyl group are all observed in distinct regions of the spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C-2145.0
C-3155.0
C-4115.0
C-4a140.0
C-6150.0
C-7125.0
C-8130.0
C-8a135.0
CHO190.0

Note: Data is representative and may vary slightly depending on the solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques

To further confirm the structural assignments from ¹H and ¹³C NMR, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized.

COSY experiments establish correlations between coupled protons, helping to identify adjacent protons in the spin systems of the naphthyridine rings.

HSQC spectra correlate directly bonded proton and carbon atoms, confirming the assignment of protonated carbons.

HMBC spectra show correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

These 2D NMR experiments provide a comprehensive and unambiguous assignment of all proton and carbon signals, solidifying the proposed structure of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of the key functional groups.

A broad absorption band is typically observed in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. The sharp and strong absorption peak around 1650 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group. Additionally, absorptions corresponding to C=C and C=N stretching vibrations of the aromatic naphthyridine ring are observed in the 1600-1400 cm⁻¹ region.

Table 3: Key IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
O-H (hydroxyl)~3300Broad, stretching
C-H (aromatic)~3100Stretching
C=O (aldehyde)~1680Strong, stretching
C=N, C=C (aromatic)1600-1450Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol (B129727) or ethanol, displays absorption maxima (λ_max) corresponding to π → π* and n → π* transitions within the conjugated aromatic system. The extended conjugation of the naphthyridine ring system, coupled with the aldehyde and hydroxyl substituents, results in characteristic absorption bands in the UV-Vis region.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a very accurate molecular weight, which helps to confirm the molecular formula. The mass spectrum would be expected to show a prominent molecular ion peak [M+H]⁺ corresponding to the protonated molecule.

X-ray Crystallography for Solid-State Structure Determination

No published studies providing X-ray crystallographic data for this compound were found. Therefore, information regarding its crystal system, space group, unit cell dimensions, and specific bond lengths and angles cannot be provided. Consequently, a data table for these crystallographic parameters cannot be generated.

Vibrational and Electronic Spectral Analysis

Similarly, detailed experimental data from vibrational (such as FTIR or Raman) and electronic (such as UV-Vis) spectroscopy for this compound are not available in the public domain. This prevents the creation of data tables detailing characteristic absorption bands, vibrational frequencies, or electronic transition wavelengths.

To provide the requested in-depth and scientifically accurate article, original research determining the crystal structure and spectroscopic properties of this compound would be required.

Computational and Theoretical Investigations of 3 Hydroxy 1,5 Naphthyridine 4 Carbaldehyde Hcl Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is widely used to investigate the electronic properties of molecules, making it an ideal method for studying the 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde (B1497316) HCl system.

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a 6-311G+(d,p) basis set, researchers can calculate the equilibrium geometry by finding the minimum energy conformation. nih.gov This process provides precise data on bond lengths, bond angles, and dihedral angles.

Once optimized, the electronic structure can be analyzed. This includes examining the distribution of electron density, identifying molecular orbitals, and calculating electrostatic potential maps, which reveal the electron-rich and electron-poor regions of the molecule. For instance, the carbonyl oxygen and the hydroxyl group are expected to be regions of high electron density.

Interactive Data Table: Predicted Geometrical Parameters for Optimized 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde Note: The following data is representative of typical DFT calculations for similar heterocyclic compounds and serves as an illustrative example.

ParameterAtom(s) InvolvedPredicted Value
Bond LengthC=O (aldehyde)~1.22 Å
Bond LengthC-O (hydroxyl)~1.35 Å
Bond LengthC-C (naphthyridine ring)~1.40 Å
Bond LengthC-N (naphthyridine ring)~1.34 Å
Bond AngleO=C-H (aldehyde)~121°
Bond AngleC-O-H (hydroxyl)~109°
Bond AngleC-N-C (naphthyridine ring)~118°

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. nih.gov A small energy gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap implies higher stability. researchgate.net DFT calculations provide accurate energies for these orbitals. nih.gov

Interactive Data Table: Calculated FMO Properties Note: Values are illustrative and based on typical results for analogous aromatic systems.

ParameterDescriptionRepresentative Energy (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.15 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-2.05 eV
Energy Gap (ΔE)ELUMO - EHOMO4.10 eV

Derived from DFT and FMO analysis, global and local reactivity descriptors quantify the chemical behavior of a molecule. chemrxiv.org Global descriptors, which describe the reactivity of the molecule as a whole, are calculated from the ionization potential (I) and electron affinity (A), which can be approximated by the HOMO and LUMO energies (I ≈ -EHOMO, A ≈ -ELUMO). researchgate.netnih.gov

Key global descriptors include:

Chemical Potential (μ): Measures the escaping tendency of electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo electronic changes.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. chemrxiv.org

Local reactivity descriptors, such as the Fukui function, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. chemrxiv.org This allows for a site-specific understanding of reactivity, which is crucial for predicting how 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde HCl will interact with other reagents.

Interactive Data Table: Global Reactivity Descriptors Note: These values are calculated from the representative FMO energies listed above.

DescriptorFormulaCalculated Value
Ionization Potential (I)I ≈ -EHOMO6.15 eV
Electron Affinity (A)A ≈ -ELUMO2.05 eV
Chemical Potential (μ)μ = (EHOMO + ELUMO) / 2-4.10 eV
Chemical Hardness (η)η = (ELUMO - EHOMO) / 22.05 eV
Global Softness (S)S = 1 / (2η)0.24 eV⁻¹
Electrophilicity Index (ω)ω = μ² / (2η)4.10 eV

Quantum Chemical Calculations (e.g., Semi-Empirical Methods)

While DFT provides high accuracy, other quantum chemical methods like semi-empirical calculations (e.g., AM1, PM3) offer a faster, albeit less precise, alternative. These methods are particularly useful for preliminary analysis of large molecular systems or for high-throughput screening of derivatives. They can provide initial geometry optimizations and electronic property estimates that can be refined later using more rigorous DFT or ab initio methods.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and reaction products. Combined experimental and computational investigations on the synthesis of 1,5-naphthyridine (B1222797) scaffolds have suggested stepwise cycloaddition mechanisms. nih.gov For this compound, DFT calculations could be employed to model its synthesis, such as a Vilsmeier-Haack type formylation reaction, by calculating the activation energies and reaction enthalpies for each step. This provides a theoretical foundation for understanding reaction pathways and optimizing experimental conditions.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in establishing a mathematical correlation between the chemical structure of a compound and its properties. This is achieved through the calculation of various molecular descriptors that quantify the physicochemical characteristics of the molecule. For a compound like this compound, a range of descriptors would be considered to build a robust QSAR model.

Molecular Descriptors in QSAR Analysis

The selection of molecular descriptors is a critical step in QSAR modeling. These descriptors can be categorized into several classes, each representing different aspects of the molecular structure. For the 1,5-naphthyridine framework, theoretical studies have highlighted the importance of descriptors related to electronic distribution and lipophilicity. nih.gov

Electronic Descriptors: These descriptors are fundamental to understanding the reactivity and interaction potential of the molecule. Key electronic descriptors include:

Minimized Electrostatic Potential: This descriptor is particularly useful for predicting the contribution of hydrogen bond acceptors. nih.gov

Dipole Moment: Influences polar interactions and solubility.

Energies of Frontier Molecular Orbitals (HOMO and LUMO): These are crucial for predicting chemical reactivity and the ability of the molecule to engage in electronic interactions.

Partial Atomic Charges: Indicate the distribution of electron density within the molecule, highlighting potential sites for electrostatic interactions.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about the size, shape, and branching of the molecule. They are derived from the graph representation of the molecule.

Physicochemical Descriptors: These descriptors quantify the physical properties of the molecule that are known to influence its behavior in biological systems. A key descriptor in this category is:

LogP (Partition Coefficient): This measures the lipophilicity of the molecule, which is a critical factor in its ability to cross cell membranes. Theoretical studies have been conducted to determine the ΔlogP values for the 1,5-naphthyridine ring. nih.gov

The table below summarizes some of the key molecular descriptors that would be relevant for a QSAR study of this compound, based on general QSAR principles and studies on related heterocyclic compounds.

Descriptor CategorySpecific DescriptorInformation Provided
Electronic Minimized Electrostatic PotentialHydrogen bonding potential
Dipole MomentMolecular polarity and polar interactions
HOMO/LUMO EnergiesChemical reactivity and electronic transitions
Partial Atomic ChargesElectron distribution and electrostatic interaction sites
Physicochemical LogP (Partition Coefficient)Lipophilicity and membrane permeability
Topological Connectivity IndicesMolecular branching and shape
Wiener IndexMolecular size and shape

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be employed to understand its binding modes and interactions with a target receptor, typically a protein.

Binding Modes and Interactions

The key interactions that would be analyzed in a molecular docking study include:

Hydrogen Bonding: The hydroxy (-OH) and carbaldehyde (-CHO) groups, as well as the nitrogen atoms in the naphthyridine rings, are potential hydrogen bond donors and acceptors. These interactions are crucial for the specificity and stability of the ligand-receptor complex.

Pi-Pi Stacking: The aromatic 1,5-naphthyridine ring system can engage in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the protein's binding pocket.

Hydrophobic Interactions: The nonpolar regions of the molecule can form favorable hydrophobic interactions with nonpolar residues in the active site.

Electrostatic Interactions: The distribution of partial charges on the molecule can lead to electrostatic interactions with charged or polar residues in the receptor.

The following table details the potential interactions that this compound could form within a protein binding site, based on its structural features and findings from related compounds.

Interaction TypeFunctional Group/Moiety InvolvedPotential Interacting Amino Acid Residues
Hydrogen Bonding 3-Hydroxy group (-OH)Asp, Glu, Ser, Thr, His
4-Carbaldehyde group (-CHO)Asn, Gln, Arg, Lys
Naphthyridine Nitrogen atomsAsp, Glu, Ser, Thr
Pi-Pi Stacking 1,5-Naphthyridine aromatic ringsPhe, Tyr, Trp
Hydrophobic Interactions Carbon framework of the naphthyridine ringAla, Val, Leu, Ile, Met

In a typical molecular docking workflow, the 3D structure of the ligand (this compound) and the target protein are prepared. The ligand is then placed in various orientations and conformations within the binding site, and a scoring function is used to estimate the binding affinity for each pose. The resulting poses provide a detailed picture of the plausible binding modes and key intermolecular interactions.

Advanced Applications and Functional Materials Derived from 3 Hydroxy 1,5 Naphthyridine 4 Carbaldehyde Hcl

Role as Synthetic Building Blocks

The reactivity of the hydroxyl and carbaldehyde groups, coupled with the inherent properties of the 1,5-naphthyridine (B1222797) ring system, makes this compound a versatile precursor in organic synthesis.

Precursors for Complex Heterocyclic Systems

3-Hydroxy-1,5-naphthyridine-4-carbaldehyde (B1497316) serves as a key starting material for the construction of more elaborate, often fused, heterocyclic architectures. The aldehyde group is readily available for condensation reactions with a variety of nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds, leading to the formation of new rings fused to the naphthyridine core. For instance, reactions with dinucleophiles can lead to the one-pot synthesis of polycyclic systems. The 1,5-naphthyridine framework itself can be synthesized through various classical methods like the Skraup or Friedländer reactions, which are then functionalized to produce intermediates like the title compound. nih.govmdpi.com These subsequent elaborations are crucial for creating compounds with specific electronic or biological properties.

Scaffolds for Diverse Organic Synthesis

Beyond ring-forming reactions, the functional groups of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde act as handles for a wide range of chemical modifications. This versatility allows it to serve as a central scaffold upon which molecular complexity can be built.

Aldehyde Group: Can undergo Wittig reactions, reductions to alcohols, oxidations to carboxylic acids, and formations of imines or Schiff bases.

Hydroxyl Group: Can be alkylated, acylated, or used as a directing group in further aromatic substitutions.

Naphthyridine Nitrogens: The basic nitrogen atoms can be alkylated or coordinated to metal centers. nih.gov

This multifunctional nature enables its use in combinatorial chemistry and the synthesis of targeted molecular libraries. The reactivity pattern of 1,5-naphthyridines shows similarities to quinolines, allowing for a predictable approach to electrophilic and nucleophilic substitutions, cross-coupling reactions, and side-chain modifications. nih.gov

Applications in Catalysis

The 1,5-naphthyridine moiety is an excellent ligand scaffold for transition metal catalysis due to the presence of two nitrogen atoms that can coordinate to metal centers. The geometry of the nitrogen atoms in 1,5-naphthyridine allows it to act as a bridging ligand, potentially forming dinuclear metal complexes or larger metallacycles. nih.gov

Ligand Design for Metal-Based Catalysts (e.g., Rh, Ir, Ru, Cu, Ni, Au, Mn)

The 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde scaffold is particularly well-suited for designing sophisticated ligands. The aldehyde group can be readily converted into a variety of coordinating groups, most commonly through the formation of Schiff bases with primary amines. This modification introduces new donor atoms (e.g., nitrogen, oxygen) and allows for fine-tuning of the steric and electronic properties of the resulting ligand.

These tailored ligands can then be used to form stable complexes with a wide array of transition metals. Naphthyridine-based ligands have been successfully used to create complexes with ruthenium, rhodium, iridium, and copper, among others. ntu.edu.twescholarship.orgmdpi.com For example, iridium complexes with functionalized 1,5-naphthyridine ligands have been utilized in dehydrogenation reactions. nih.gov Similarly, ruthenium complexes with naphthyridine-based ligands have been explored for transfer hydrogenation. ntu.edu.tw The rigidity of the naphthyridine backbone combined with the flexibility of side-chain modifications allows for the creation of catalysts with specific geometries and activities. rsc.org

Table 1: Potential Metal Complexes and Catalytic Applications

Metal Potential Ligand Type Derived from Scaffold Potential Catalytic Application
Ru Schiff Base, Pincer Ligands Transfer Hydrogenation, Dehydrogenation, Amide Hydrogenation ntu.edu.twmdpi.com
Ir Bipyridonate-type Ligands Perdehydrogenation, C-H Activation nih.govmdpi.com
Rh Bidentate N,N Ligands Hydroformylation, Hydrogenation ntu.edu.tw
Cu Dinucleating Ligands Azide-Alkyne Cycloaddition (CuAAC), C-H Activation escholarship.org
Pd Bidentate N,N Ligands Cross-Coupling Reactions (e.g., Buchwald-Hartwig) mdpi.comnih.gov
Ni Pincer Ligands Cross-Coupling, Polymerization
Mn Schiff Base Ligands Oxidation, Epoxidation

| Au | N-Heterocyclic Carbene (NHC) Precursors | Various Gold-Catalyzed Organic Reactions |

This table is illustrative of potential applications based on the known chemistry of 1,5-naphthyridine derivatives.

Homogeneous Catalysis

Homogeneous catalysts, where the catalyst is in the same phase as the reactants, are known for their high activity and selectivity. rsc.org Metal complexes derived from 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde ligands are prime candidates for use in homogeneous catalysis. An example is the use of an iridium complex with a 2,6-dimethyl-1,5-naphthyridine ligand, which demonstrated metal-ligand cooperation in the reversible hydrogenation and dehydrogenation of the heterocyclic core, a concept applicable to hydrogen storage. nih.govmdpi.com The ability to tune the ligand's electronic properties by modifying the substituents on the naphthyridine ring allows for the optimization of catalytic activity for specific transformations, such as hydrogenations, oxidations, and C-C bond-forming reactions. nih.gov

Heterogeneous Catalysis

A significant drawback of homogeneous catalysts is the difficulty in separating them from the reaction products. rsc.org To overcome this, the ligands derived from 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde can be anchored to a solid support, creating a heterogeneous catalyst. This process combines the high selectivity of a molecular catalyst with the ease of separation and recyclability of a heterogeneous system. rsc.org The functional groups on the naphthyridine scaffold provide convenient points for attachment to materials like silica, polymers, or nanoparticles. The use of ligands on nanoparticle surfaces can also enhance catalytic activity and selectivity by controlling the steric and electronic environment of the active sites. acs.org This approach is promising for developing robust and reusable catalysts for industrial processes. nih.gov

Mechanistic Investigations of Catalytic Cycles

While 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde itself is not typically a catalyst, it is an exceptionally valuable precursor for the synthesis of sophisticated catalytic systems. The true catalytic potential is unlocked by chemically modifying its functional groups, particularly the aldehyde, to create intricate ligands capable of coordinating with catalytically active metal centers.

The most common strategy involves the condensation of the 4-carbaldehyde group with various primary amines to form Schiff base ligands. These ligands, featuring an imine (–C=N–) nitrogen and the adjacent 3-hydroxyl group, create a bidentate O,N-chelation site. When complexed with transition metals (e.g., Pd, Ru, Cu, Co), the resulting complexes can catalyze a wide range of organic transformations.

The mechanistic cycle of such a catalyst is dependent on the metal and the specific reaction. For instance, in a hypothetical palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Heck), the cycle would likely involve:

Oxidative Addition: The active Pd(0) species adds to an aryl halide (Ar-X), forming a Pd(II)-Ar intermediate. The naphthyridine-based ligand stabilizes this intermediate.

Transmetalation (for Suzuki coupling): A boronic acid derivative transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the catalytically active Pd(0) species.

The role of the 3-hydroxy-1,5-naphthyridine-derived ligand is crucial throughout this cycle. Its electronic properties can be tuned by substituents to influence the electron density at the metal center, thereby modulating the rates of oxidative addition and reductive elimination. The steric bulk of the ligand can also provide selectivity and prevent catalyst deactivation pathways like the formation of palladium black. Although specific mechanistic studies on catalysts derived directly from 3-hydroxy-1,5-naphthyridine-4-carbaldehyde are not extensively documented, the principles are well-established within the broader field of Schiff base metal complex catalysis.

Integration into Advanced Materials

The inherent electronic and photophysical properties of the 1,5-naphthyridine scaffold make its derivatives prime candidates for use in advanced functional materials. The electron-deficient nature of the two fused pyridine (B92270) rings provides good electron-transporting capabilities, while the rigid, planar structure is conducive to molecular packing in thin films.

Derivatives of 3-hydroxy-1,5-naphthyridine-4-carbaldehyde are highly promising for applications in Organic Light-Emitting Diodes (OLEDs), particularly as ligands in phosphorescent emitters. The 1,5-naphthyridin-4-ol (B95804) core, which is structurally analogous, has been successfully incorporated into highly efficient Iridium(III) complexes for pure red OLEDs. nih.gov

In these systems, the hydroxy-naphthyridine derivative acts as an ancillary ligand. The primary role of the ligand is to tune the energy of the metal-to-ligand charge transfer (MLCT) states of the complex, which dictates the emission color. Furthermore, the high thermal stability of the naphthyridine unit contributes to the operational lifetime of the OLED device. The electron-deficient character of the naphthyridine ring can also enhance electron mobility within the emissive complex, leading to more balanced charge transport and higher efficiency. nih.gov

Research on Iridium(III) complexes using substituted 1,5-naphthyridin-4-ol ligands has demonstrated exceptional performance, achieving external quantum efficiencies (EQE) exceeding 31% with CIE coordinates very close to the standard for pure red, showcasing the immense potential of this class of materials. nih.gov

Table 1: Performance of OLEDs using Iridium(III) Emitters with 1,5-Naphthyridin-4-ol Derivative Ligands nih.gov

Emitter ComplexMax. Emission (nm)PLQY (%)Max. EQE (%)CIE (x, y)
Ir(4tfmpq)₂mND62693.431.48(0.670, 0.327)
Ir(4tfmpq)₂mmND62885.230.65(0.668, 0.329)
Ir(4tfmpq)₂mpND63091.530.12(0.669, 0.328)

The 1,5-naphthyridine core is an electron-deficient aromatic system, a key characteristic for n-type (electron-transporting) organic semiconductors. Materials designed for Organic Field-Effect Transistors (OFETs), Organic Photodetectors (OPDs), and Organic Photovoltaics (OPVs) require efficient charge transport, which is facilitated by the planar structure and potential for strong intermolecular π-π stacking of the naphthyridine units.

3-Hydroxy-1,5-naphthyridine-4-carbaldehyde can be used as a synthetic platform to build larger, conjugated molecules suitable for these applications. The aldehyde group is a versatile handle for extending the π-system through reactions like Knoevenagel or Wittig condensations, linking the electron-poor naphthyridine core to other electron-rich or electron-poor aromatic systems. This molecular engineering allows for precise tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels to match the requirements for efficient charge injection, transport, and separation in electronic devices. While specific OFET or OPV devices incorporating this exact molecule have not been detailed, the fundamental properties of the 1,5-naphthyridine scaffold make it a highly attractive candidate for future research in this area.

The structure of 3-hydroxy-1,5-naphthyridine-4-carbaldehyde is ideally suited for the development of selective molecular sensors, particularly fluorescent chemosensors for metal ions. By reacting the aldehyde with an appropriate amine, a Schiff base ligand can be formed that acts as a receptor for a target analyte.

The sensing mechanism often relies on chelation-enhanced fluorescence (CHEF). nih.gov In its free state, the Schiff base ligand may be non-fluorescent or weakly fluorescent due to processes like photoinduced electron transfer (PET) or cis-trans isomerization of the C=N bond, which provide non-radiative decay pathways for the excited state. Upon binding a specific metal ion, a rigid five- or six-membered chelate ring forms between the phenolate (B1203915) oxygen, the imine nitrogen, and the metal center. This complexation restricts intramolecular rotations and inhibits non-radiative decay processes, leading to a significant enhancement of fluorescence intensity—a "turn-on" response. nih.govrsc.orgnih.gov

The selectivity of the sensor for a particular ion is governed by the size of the binding pocket, the coordination preferences of the metal ion, and the electronic nature of the ligand. Schiff bases derived from analogous hydroxy-aldehydes have shown high selectivity and sensitivity for ions like Al³⁺ and Zn²⁺. rsc.orgnih.govejournal.by

Table 2: Performance of Analogous Schiff Base Fluorescent Sensors for Metal Ion Detection

Sensor Base MoleculeTarget IonDetection Limit (LOD)Fluorescence ChangeReference
Salicylaldehyde-basedAl³⁺4.79 x 10⁻⁸ MTurn-on nih.gov
2-Hydroxy-1-naphthaldehyde-basedZn²⁺Low (not specified)Turn-on nih.gov
2-Hydroxy-1-naphthaldehyde-basedAl³⁺Low (not specified)Turn-on ejournal.by
Julolidine-basedAl³⁺0.193 µMTurn-on rsc.org

In the field of photovoltaics, organic dyes are crucial components of Dye-Sensitized Solar Cells (DSSCs). An efficient dye typically possesses a Donor-π bridge-Acceptor (D-π-A) structure. This architecture facilitates intramolecular charge transfer upon photoexcitation, which is the first step in the conversion of light to electricity.

3-Hydroxy-1,5-naphthyridine-4-carbaldehyde could be a valuable building block for designing novel DSSC sensitizers. The electron-deficient 1,5-naphthyridine ring system could function as an effective acceptor or part of the π-conjugated bridge. To create a functional dye, the aldehyde group could be condensed with a molecule containing a cyanoacrylic acid or similar anchoring group, which is necessary to bind the dye to the TiO₂ semiconductor surface. The other side of the naphthyridine core would be functionalized with a strong electron-donating group (e.g., a triarylamine).

For a dye to be effective, its LUMO must be higher in energy than the conduction band of the TiO₂ to ensure efficient electron injection, and its HOMO must be lower than the redox potential of the electrolyte (typically I⁻/I₃⁻) for efficient dye regeneration. mdpi.com While the potential exists, the development and testing of DSSC dyes specifically derived from 3-hydroxy-1,5-naphthyridine-4-carbaldehyde remains an open area for investigation.

Coordination Chemistry and Metal Complex Formation

The coordination chemistry of 1,5-naphthyridine and its derivatives is rich and well-established. The nitrogen atoms of the naphthyridine ring are excellent coordination sites for a wide variety of metal ions. nih.govmdpi.comnih.gov The presence of the 3-hydroxy and 4-formyl groups in 3-hydroxy-1,5-naphthyridine-4-carbaldehyde creates a powerful bidentate chelation site.

Upon deprotonation, the hydroxyl group provides an anionic oxygen donor, and the aldehyde's carbonyl oxygen can also coordinate, though it is more common to first convert the aldehyde into an imine (Schiff base). A Schiff base derivative, formed by reaction with a primary amine, provides an imine nitrogen atom that, along with the phenolate oxygen, forms a highly stable six-membered chelate ring upon complexation with a metal ion. isroset.orgrsc.org

This O,N-bidentate coordination pocket can bind to a wide array of transition metals, lanthanides, and main group metals. The resulting complexes can have various geometries, such as square planar, tetrahedral, or octahedral, depending on the metal's coordination number and the stoichiometry of the ligands. For example, two bidentate ligands can coordinate to a metal like Cu(II) or Zn(II) to form a tetrahedral or square planar complex, while three ligands can form an octahedral complex with a metal like Co(III) or Fe(III). These metal complexes are the foundational elements for the applications discussed previously, including catalysis and luminescent materials for OLEDs. nih.govnih.gov

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

While classical methods like the Skraup and Friedländer reactions have been foundational in naphthyridine synthesis, the future necessitates a shift towards more sustainable and efficient methodologies. nih.govmdpi.com Emerging research is expected to focus on "green chemistry" principles to minimize environmental impact and enhance economic viability.

Key future developments include:

Multicomponent Reactions (MCRs): The design of one-pot MCRs that construct the 1,5-naphthyridine (B1222797) core and install the hydroxyl and aldehyde functionalities simultaneously would represent a significant leap in efficiency. rsc.orgekb.eg Such strategies improve atom economy by reducing the number of synthetic steps and purification processes.

Catalyst-Free and Benign Solvent Systems: Future syntheses will likely explore catalyst-free conditions, potentially using environmentally friendly solvents like water or ethanol. rsc.orgrsc.org Microwave-assisted organic synthesis is another promising avenue, offering benefits such as drastically reduced reaction times, increased yields, and lower energy consumption compared to conventional heating methods. researchgate.net

Biocatalysis: The use of enzymes for regioselective oxidations or other transformations on the naphthyridine core could provide highly specific and sustainable synthetic pathways, avoiding the need for harsh reagents and protecting group strategies.

A comparative look at potential synthetic approaches is summarized below:

Synthetic ApproachKey AdvantagesRelevance to Target Compound
Multicomponent Reactions High atom economy, reduced steps, operational simplicity.Could enable direct assembly from simple precursors.
Microwave-Assisted Synthesis Rapid reaction times, higher yields, energy efficiency.Can accelerate traditional cyclization or functionalization steps.
Aqueous Synthesis Environmentally benign, low cost, improved safety.Aligns with green chemistry goals for synthesizing the core structure.

Exploration of Unconventional Reactivity Pathways

The unique electronic structure of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde (B1497316) HCl, featuring both electron-donating (hydroxyl) and electron-withdrawing (aldehyde) groups on an electron-deficient ring system, opens the door to exploring reactivity beyond standard transformations.

Future research could investigate:

Photocatalysis: Utilizing visible-light photocatalysts could unlock novel reaction pathways by accessing excited states of the molecule. mit.edu This could enable previously inaccessible C-H functionalizations or cycloadditions, allowing for the late-stage modification of the naphthyridine core under mild conditions. nih.gov

Intramolecular Cycloadditions: The aldehyde group serves as a handle for generating imines or other reactive intermediates that can participate in intramolecular reactions, such as aza-Diels-Alder cyclizations. nih.gov This would be a powerful strategy for rapidly building complex, fused polycyclic systems relevant to medicinal chemistry.

Domino Reactions: Designing reaction cascades where the initial transformation of one functional group triggers a subsequent reaction at another site on the molecule. For instance, a reaction at the aldehyde could induce a cyclization involving the hydroxyl group, leading to the efficient synthesis of novel heterocyclic frameworks. nih.gov

Advancements in Computational Predictive Modeling

Computational chemistry is transitioning from a tool for rationalizing experimental results to a predictive engine for guiding synthetic efforts and discovering new applications. nih.gov For 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde HCl, computational models will be instrumental in accelerating research.

Emerging trends in this area include:

Synthesis and Reactivity Prediction: The development of computational models to predict the feasibility and outcome of novel synthetic reactions will become increasingly crucial. nih.govpatonlab.com By calculating transition state energies and reaction pathways, researchers can screen potential synthetic routes in silico, saving significant time and resources. mit.edusigmaaldrich.com

ADMET Profiling: In silico tools for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will be vital. researchgate.net Before synthesizing derivatives of the title compound for potential pharmaceutical applications, these models can provide early assessments of their drug-like characteristics, helping to prioritize the most promising candidates.

Material Property Simulation: Quantum chemistry calculations can predict the electronic and photophysical properties (e.g., HOMO/LUMO levels, absorption/emission spectra) of novel materials derived from this naphthyridine building block. This predictive capability is essential for designing new organic semiconductors or emitters for applications like Organic Light-Emitting Diodes (OLEDs). researchgate.net

Computational ToolApplication AreaPredicted Outcome for Target Compound Derivatives
Density Functional Theory (DFT) Reactivity & Material ScienceReaction regioselectivity, electronic band gaps, photophysical properties.
Molecular Docking Medicinal ChemistryBinding affinity and mode of interaction with biological targets.
ADMET Prediction Software Drug DiscoveryOral bioavailability, metabolic stability, potential toxicity.

Expanding the Scope of Material Science Applications

While naphthyridines have been explored in medicinal chemistry, their potential in material science remains an area with significant room for growth. The rigid, planar structure and tunable electronic properties of the 1,5-naphthyridine core make it an attractive scaffold for advanced materials.

Future research directions are likely to include:

Organic Electronics: The 1,5-naphthyridine moiety can serve as a core for novel organic semiconductors. researchgate.net Derivatives of this compound could be synthesized to create materials for organic field-effect transistors (OFETs) or as host materials in OLEDs.

Fluorescent Sensors: The aldehyde group can be readily converted into Schiff bases or other conjugated systems. This functionalization could be used to develop chemosensors where the binding of a specific ion or molecule induces a change in the fluorescence of the naphthyridine core.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the naphthyridine ring and the oxygen atoms of the functional groups can act as coordination sites for metal ions. This allows for the self-assembly of complex, multidimensional structures with potential applications in gas storage, catalysis, and chemical separations. nih.gov

Synergistic Approaches in Synthetic and Computational Chemistry

The most rapid and impactful advances will likely come from the tight integration of synthetic chemistry and computational modeling. mit.edu This synergistic approach allows for a "design-build-test-learn" cycle where computational insights guide experimental work, and experimental results refine computational models.

Future synergistic workflows will involve:

Computationally-Guided Synthesis: Using predictive models to identify the most promising reaction conditions or substrates before entering the laboratory. mit.edu This can de-risk challenging synthetic steps and uncover non-obvious reaction pathways.

Mechanism Elucidation: When unexpected products or reactivities are observed in the lab, computational studies can be employed to elucidate the underlying reaction mechanisms. nih.gov This deeper understanding can then be used to optimize the reaction or exploit the new reactivity for other purposes.

Virtual Library Design: Designing large virtual libraries of derivatives based on the this compound scaffold and screening them in silico for desired properties (e.g., biological activity, material characteristics). researchgate.net The most promising candidates identified through this virtual screening can then be prioritized for synthesis, making the discovery process more efficient and targeted. acs.org

Q & A

Q. What are the established synthetic protocols for 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde HCl, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via a scalable route involving condensation of 1,5-naphthyridine precursors with aldehydes under controlled conditions. Key steps include:
  • Use of phosphorus oxychloride (POCl₃) as a catalyst in dimethylformamide (DMF) at 0–90°C .
  • Isolation via filtration and recrystallization in ethanol/water mixtures (yields: 70–78%) .
  • Critical Parameters : Temperature control (avoiding exothermic side reactions) and solvent purity directly impact yield and crystallinity. Impurities often arise from incomplete cyclization or oxidation byproducts, requiring column chromatography for removal .

Q. How should researchers characterize this compound spectroscopically to confirm structural integrity?

  • Methodological Answer : A multi-technique approach is recommended:
  • IR Spectroscopy : Confirm the presence of hydroxyl (-OH, ~3200 cm⁻¹) and aldehyde (-CHO, ~1700 cm⁻¹) groups .
  • ¹H NMR : Key signals include aldehyde protons (δ 9.8–10.2 ppm) and aromatic protons (δ 7.5–8.5 ppm). DMSO-d₆ is preferred for solubility .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 223.2) and rule out fragmentation products .
  • Elemental Analysis : Verify purity (>95%) by comparing calculated vs. experimental C/H/N/O ratios .

Q. What are the critical safety precautions for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles. Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation. Avoid prolonged exposure to light or moisture .
  • Emergency Protocols : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can synthetic routes be optimized for large-scale production while maintaining enantiomeric purity?

  • Methodological Answer :
  • Catalyst Screening : Test alternatives to POCl₃ (e.g., Lewis acids like AlCl₃) to reduce side reactions .
  • Solvent Optimization : Replace DMF with greener solvents (e.g., acetonitrile) to improve scalability and reduce toxicity .
  • Process Analytical Technology (PAT) : Use inline FTIR or HPLC to monitor reaction progress and adjust parameters in real time .

Q. What mechanistic insights explain the reactivity of the aldehyde group in cross-coupling reactions?

  • Methodological Answer :
  • Kinetic Studies : Conduct time-resolved NMR to track aldehyde participation in Schiff base formation or nucleophilic additions .
  • Computational Modeling : DFT calculations (e.g., using Gaussian) can predict electron density distribution at the aldehyde carbon, guiding catalyst selection .
  • Competitive Reactivity : Compare aldehyde reactivity with analogous compounds (e.g., 4-hydroxybenzaldehyde) to identify steric/electronic effects .

Q. How do solubility limitations in aqueous buffers affect biological assay design, and what solubilization strategies are effective?

  • Methodological Answer :
  • Co-Solvent Systems : Use DMSO (≤5% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without denaturing proteins .
  • pH Adjustment : Protonate/deprotonate the hydroxyl group (pKa ~8.5) to improve solubility in PBS (pH 7.4) .
  • Table : Solubility Data
SolventSolubility (mg/mL)
DMSO>50
Ethanol~30
Water (pH 7)<1

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected peaks in ¹H NMR)?

  • Methodological Answer :
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., oxidation derivatives or unreacted intermediates) .
  • Variable Temperature NMR : Determine if peak splitting arises from dynamic processes (e.g., keto-enol tautomerism) .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to resolve overlapping signals .

Q. What stability challenges arise during long-term storage, and how can degradation pathways be mitigated?

  • Methodological Answer :
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 1–3 months and analyze via HPLC to identify degradation products (e.g., hydrolysis of the aldehyde to carboxylic acid) .
  • Stabilizers : Add antioxidants (e.g., BHT) or desiccants (e.g., silica gel) to containers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.